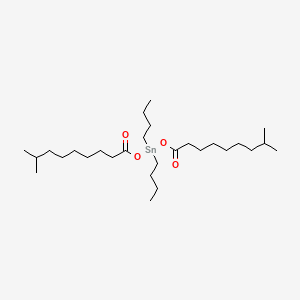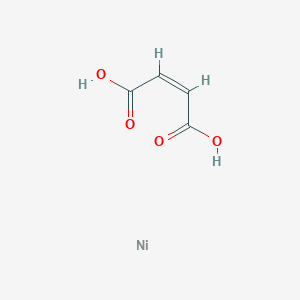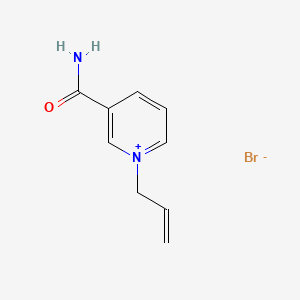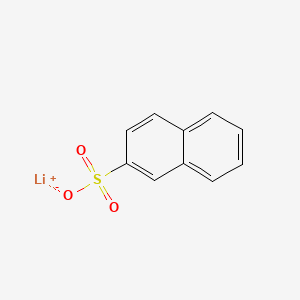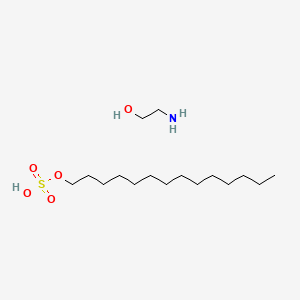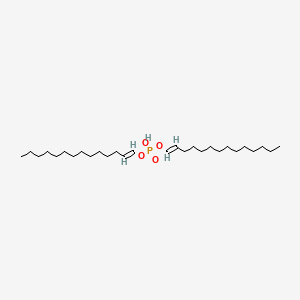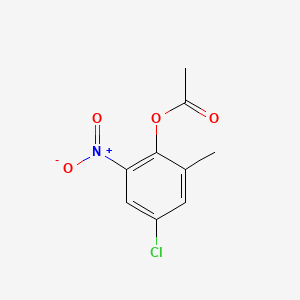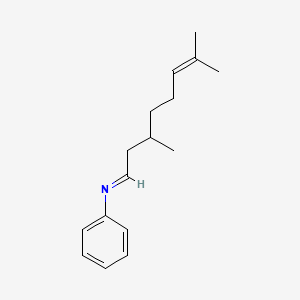
3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene is a chemical compound with the molecular formula C₆H₅ClF₆O and a molecular weight of 242.55 g/mol . It is characterized by its high density of 1.4 g/cm³ and a boiling point of 102.5°C at 760 mmHg . This compound is known for its unique structure, which includes a hexafluoropropoxy group attached to a propene backbone.
Méthodes De Préparation
The synthesis of 3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene typically involves multiple steps. One common method starts with the reaction of 2-chloro-1,1,2,3,3,3-hexafluoropropanol with an appropriate alkene under specific conditions to form the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the propene moiety can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include halogens, hydrogen halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Its unique properties make it useful in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene involves its interaction with molecular targets through its reactive functional groups. The hexafluoropropoxy group can participate in various chemical interactions, while the propene moiety can undergo addition and substitution reactions. These interactions can affect molecular pathways and lead to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-Chloro-1,1,2,3,3,3-hexafluoropropoxy)propene include:
3-Chloro-2-methyl-1-propene: Known for its use in the synthesis of cyclobutanone.
3-Chloro-1,1,2,3,3-pentafluoropropene: Another fluorinated compound with similar reactivity.
The uniqueness of this compound lies in its specific combination of a hexafluoropropoxy group and a propene backbone, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
83877-83-2 |
|---|---|
Formule moléculaire |
C6H5ClF6O |
Poids moléculaire |
242.54 g/mol |
Nom IUPAC |
2-chloro-1,1,1,2,3,3-hexafluoro-3-prop-2-enoxypropane |
InChI |
InChI=1S/C6H5ClF6O/c1-2-3-14-6(12,13)4(7,8)5(9,10)11/h2H,1,3H2 |
Clé InChI |
MQWHSNAKLKDGRD-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(C(C(F)(F)F)(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




